GLP-1 (9-36) amide (human, bovine, guinea pig, mouse, porcine, rat)

Overview

Description

Glucagon-like peptide-1 (9-36) amide is a metabolite derived from the degradation of glucagon-like peptide-1 (7-36) amide by the enzyme dipeptidyl peptidase IV. This compound is found in various species, including humans, bovines, guinea pigs, mice, porcines, and rats. Unlike its precursor, glucagon-like peptide-1 (9-36) amide does not significantly affect glucose disposal or insulin secretion but has been shown to exert cardioprotective actions in rodent hearts .

Mechanism of Action

Target of Action

The primary target of GLP-1 (9-36) amide is the enzyme dipeptidyl peptidase IV (DPP IV) . This enzyme is responsible for the degradation of glucagon-like peptide-1 (GLP-1), yielding the major metabolite GLP-1 (9-36) amide .

Mode of Action

GLP-1 (9-36) amide interacts with DPP IV, leading to its degradation .

Biochemical Pathways

The degradation of GLP-1 by DPP IV to yield GLP-1 (9-36) amide is a key biochemical pathway .

Pharmacokinetics

It is known that the compound is efficiently degraded by dpp iv

Result of Action

The result of GLP-1 (9-36) amide’s action is complex. , it has been shown to act as a weak insulinotropic agent and inhibit hepatic glucose production.

Action Environment

The action of GLP-1 (9-36) amide is influenced by various environmental factors. For instance, the presence or absence of intact GLP-1 receptors and stimulated insulin levels can affect the compound’s action . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucagon-like peptide-1 (9-36) amide is typically synthesized through solid-phase peptide synthesis. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In industrial settings, the production of glucagon-like peptide-1 (9-36) amide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

Glucagon-like peptide-1 (9-36) amide primarily undergoes peptide bond formation and cleavage reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under physiological conditions.

Common Reagents and Conditions

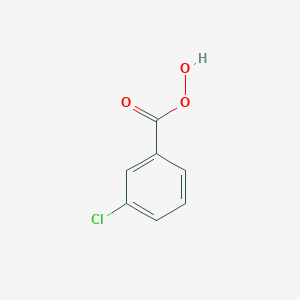

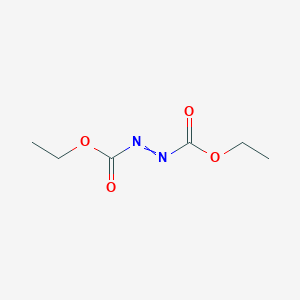

Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)

Deprotection Reagents: Trifluoroacetic acid (TFA)

Cleavage Reagents: TFA, water, and scavengers like triisopropylsilane (TIS)

Major Products

The primary product of interest is glucagon-like peptide-1 (9-36) amide itself. During synthesis, by-products may include truncated peptides or peptides with incomplete deprotection, which are removed during purification .

Scientific Research Applications

Glucagon-like peptide-1 (9-36) amide has a range of applications in scientific research:

Cardioprotection: It has been shown to exert cardioprotective effects in rodent models, making it a subject of interest in cardiovascular research.

Metabolic Studies: While it does not significantly affect glucose disposal or insulin secretion, it is used to study the metabolic pathways and the role of glucagon-like peptides.

Cell Signaling: It is involved in cell signaling pathways, particularly those related to glucagon-like peptide-1 receptors.

Diabetes Research: Although it does not directly influence insulin secretion, it is studied in the context of diabetes to understand the broader effects of glucagon-like peptides

Comparison with Similar Compounds

Similar Compounds

Glucagon-like peptide-1 (7-36) amide: The precursor to glucagon-like peptide-1 (9-36) amide, which has significant insulinotropic and glucagonostatic effects.

Glucagon-like peptide-1 (1-36) amide: Another variant of glucagon-like peptide-1 with different biological activities.

Glucagon-like peptide-1 (7-37): A similar peptide with a slightly different sequence and biological activity.

Uniqueness

Glucagon-like peptide-1 (9-36) amide is unique in that it does not significantly affect glucose metabolism but has cardioprotective properties. This distinguishes it from other glucagon-like peptides, which primarily influence insulin and glucagon secretion .

Biological Activity

GLP-1 (9-36) amide, a metabolite of glucagon-like peptide-1 (GLP-1), has garnered significant attention in recent years for its diverse biological activities across various species, including humans, bovines, guinea pigs, mice, pigs, and rats. This article provides a comprehensive overview of the biological activity of GLP-1 (9-36) amide, emphasizing its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of GLP-1 (9-36) Amide

GLP-1 (9-36) amide is formed from the cleavage of GLP-1 (7-36) by dipeptidyl peptidase IV (DPP-IV). While historically considered a biologically inactive metabolite due to its weak insulinotropic effects and low affinity for GLP-1 receptors, recent studies have revealed its unique properties, including neuroprotective and anti-inflammatory effects.

Receptor Interactions

GLP-1 (9-36) amide acts primarily as an antagonist at the human GLP-1 receptor (GLP-1R), inhibiting hepatic glucose production and demonstrating weak insulinotropic activity in vivo. Its interaction with GLP-1R is complex; while it does not activate the receptor like its parent peptide, it can modulate downstream signaling pathways associated with glucose metabolism and neuroprotection .

Signaling Pathways

Research indicates that GLP-1 (9-36) activates several key signaling pathways:

- cAMP Pathway : It stimulates cyclic adenosine monophosphate (cAMP) production, which is critical for various cellular responses.

- Protein Kinase A (PKA) : Activation of PKA leads to enhanced cell survival mechanisms.

- AMPK Activation : It also engages AMP-activated protein kinase (AMPK), which plays a role in energy homeostasis and metabolic regulation .

Neuroprotective Effects

Studies have demonstrated that GLP-1 (9-36) amide exerts neuroprotective effects against neurodegenerative challenges such as oxidative stress and inflammation. In vitro experiments using microglial cell lines showed that GLP-1 (9-36) significantly reduced pro-inflammatory cytokines like IL-6 and TNF-α when exposed to lipopolysaccharides (LPS) . Additionally, chronic administration in mouse models improved synaptic plasticity without affecting spatial learning and memory .

Cardiovascular Benefits

GLP-1 (9-36) amide has been shown to improve cardiomyocyte viability and reduce markers of cell death in cardiac tissues. Its cardioprotective actions are mediated through ERK1/2 and phosphoinositide 3-kinase pathways. Interestingly, it enhances the survival of human aortic endothelial cells under ischemia/reperfusion injury conditions .

Metabolic Regulation

In metabolic studies involving rodents, GLP-1 (9-36) amide has been observed to reduce postprandial glycemia independently of gastric emptying or insulin secretion. In high-fat diet-induced obesity models, it decreased weight gain while increasing food intake, suggesting a complex role in energy balance . Furthermore, it inhibited glucagon-stimulated hepatic glucose production in isolated hepatocytes .

Species-Specific Responses

The biological activity of GLP-1 (9-36) amide varies across species due to differences in receptor density and distribution. For instance:

- Humans : High densities of GLP-1 positive cells are found in the rectum.

- Mice : Higher levels are noted in the distal colon and rectum.

- Rats : The distal ileum shows significant levels of GLP-1 production.

These variations highlight the importance of species selection in preclinical studies involving GLP-1 analogs .

Case Study 1: Neuroprotection in Alzheimer’s Models

In a study examining the effects of GLP-1 (9–36) on Alzheimer’s disease models, researchers found that this metabolite mitigated neuroinflammation and improved cell survival against amyloid-beta toxicity. This was evidenced by enhanced neuronal morphology and reduced cell death markers in treated cultures compared to controls .

Case Study 2: Cardiovascular Outcomes

A clinical trial assessing the impact of GLP-1 (9–36) on patients with cardiovascular diseases demonstrated improved myocardial function and reduced markers of cardiac stress post-treatment. These findings suggest potential applications for this peptide in managing heart-related conditions .

Properties

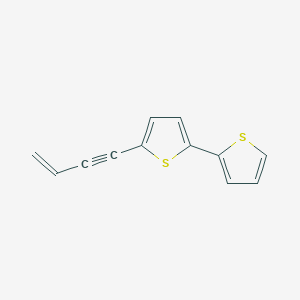

IUPAC Name |

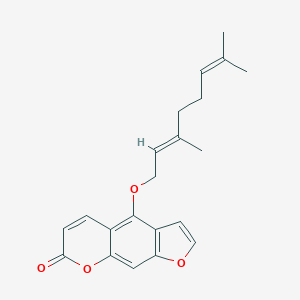

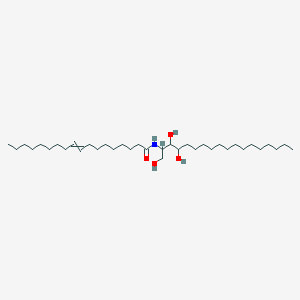

(4S)-4-amino-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C140H214N36O43/c1-16-72(10)112(137(217)155-75(13)118(198)162-97(59-81-61-149-85-35-24-23-34-83(81)85)127(207)164-93(55-69(4)5)128(208)173-110(70(6)7)135(215)161-87(36-25-27-51-141)120(200)151-62-103(184)156-86(115(145)195)38-29-53-148-140(146)147)175-129(209)95(56-78-30-19-17-20-31-78)165-124(204)91(46-50-108(191)192)160-123(203)88(37-26-28-52-142)158-117(197)74(12)153-116(196)73(11)154-122(202)90(44-47-102(144)183)157-104(185)63-152-121(201)89(45-49-107(189)190)159-125(205)92(54-68(2)3)163-126(206)94(58-80-39-41-82(182)42-40-80)166-132(212)99(65-177)169-134(214)101(67-179)170-136(216)111(71(8)9)174-131(211)98(60-109(193)194)167-133(213)100(66-178)171-139(219)114(77(15)181)176-130(210)96(57-79-32-21-18-22-33-79)168-138(218)113(76(14)180)172-105(186)64-150-119(199)84(143)43-48-106(187)188/h17-24,30-35,39-42,61,68-77,84,86-101,110-114,149,177-182H,16,25-29,36-38,43-60,62-67,141-143H2,1-15H3,(H2,144,183)(H2,145,195)(H,150,199)(H,151,200)(H,152,201)(H,153,196)(H,154,202)(H,155,217)(H,156,184)(H,157,185)(H,158,197)(H,159,205)(H,160,203)(H,161,215)(H,162,198)(H,163,206)(H,164,207)(H,165,204)(H,166,212)(H,167,213)(H,168,218)(H,169,214)(H,170,216)(H,171,219)(H,172,186)(H,173,208)(H,174,211)(H,175,209)(H,176,210)(H,187,188)(H,189,190)(H,191,192)(H,193,194)(H4,146,147,148)/t72-,73-,74-,75-,76+,77+,84-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,110-,111-,112-,113-,114-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPNGPBPCQMDAAD-WRFZDFFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C140H214N36O43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3089.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of GLP-1(9-36)amide?

A1: While GLP-1(9-36)amide originates from the GLP-1 hormone, it does not primarily act through the canonical GLP-1 receptor (GLP-1R) like its parent peptide. Instead, research indicates GLP-1(9-36)amide exerts its effects through an alternative, yet to be fully characterized, receptor or signaling pathway. [, , , ]

Q2: What evidence supports the existence of a distinct receptor for GLP-1(9-36)amide?

A2: Studies have shown that GLP-1(9-36)amide exerts cardioprotective effects even in the presence of GLP-1R antagonists and in GLP-1R knockout mice. [] This strongly suggests an alternative receptor or signaling pathway mediating its actions.

Q3: What are the downstream effects of GLP-1(9-36)amide signaling?

A3: GLP-1(9-36)amide has demonstrated a range of effects, including:

- Improved cardiovascular function: GLP-1(9-36)amide enhances myocardial glucose uptake, improves left ventricular function, and reduces infarct size in animal models of heart failure and ischemia-reperfusion injury. [, , ]

- Reduced hepatic glucose production: GLP-1(9-36)amide suppresses glucose production in isolated mouse hepatocytes, suggesting a direct insulin-mimetic effect on the liver. []

- Neuroprotective effects: GLP-1(9-36)amide rescues synaptic plasticity and memory deficits in Alzheimer's disease model mice, potentially by reducing mitochondrial ROS and restoring Akt-GSK3β signaling. []

Q4: Is there spectroscopic data available for GLP-1(9-36)amide?

A4: Spectroscopic data, such as mass spectrometry, is commonly used to identify and characterize GLP-1(9-36)amide and its metabolites in biological samples. [, ] Specific spectroscopic details can be found in relevant research articles.

Q5: How do structural modifications of GLP-1(9-36)amide affect its activity?

A5: While GLP-1(9-36)amide itself is a truncated form of GLP-1(7-36)amide, further modifications, particularly at the N-terminus, can significantly alter its activity and stability. [, ] For example, N-terminal modifications like N-pyroglutamyl-GLP-1 and N-acetyl-GLP-1 have been shown to increase resistance to DPP-IV degradation while retaining some insulinotropic activity. []

Q6: How is GLP-1(9-36)amide metabolized and eliminated?

A6: GLP-1(9-36)amide undergoes further enzymatic cleavage, primarily in the liver, resulting in various N-terminal fragments. [] The kidneys play a significant role in the elimination of GLP-1(9-36)amide and its metabolites. []

Q7: What is the bioavailability of GLP-1(9-36)amide after subcutaneous administration?

A7: In beagle dogs, the subcutaneous bioavailability of GLP-1(9-36)amide was found to be 57%. []

Q8: What are some of the key in vivo models used to study GLP-1(9-36)amide?

A8: Key in vivo models include:* Rodent models of heart failure and ischemia-reperfusion injury: These models have demonstrated the cardioprotective effects of GLP-1(9-36)amide. [, ]* Diet-induced obese mice: This model is used to study the effects of GLP-1(9-36)amide on glucose homeostasis, weight gain, and hepatic steatosis. []* Conscious dog model of pacing-induced heart failure: This model helped elucidate the hemodynamic effects and myocardial glucose uptake in response to GLP-1(9-36)amide. []

Q9: What analytical methods are used to study GLP-1(9-36)amide?

A9: Common analytical techniques include:

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This technique is widely used for the quantification of GLP-1(9-36)amide and its metabolites in biological samples. [, ]

Q10: What are the potential cross-disciplinary applications of GLP-1(9-36)amide research?

A10: Research on GLP-1(9-36)amide has implications for various disciplines:

- Endocrinology and Metabolism: Understanding its role in glucose homeostasis and potential for treating diabetes. []

- Cardiology: Investigating its cardioprotective effects and potential for treating heart failure. []

- Neuroscience: Exploring its neuroprotective actions and implications for neurodegenerative diseases. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.